molecular formula C20H13N3O2 B1508026 2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-07-3

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No.: B1508026
CAS No.: 1029691-07-3
M. Wt: 327.3 g/mol
InChI Key: NBNLXVDIURVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a useful research compound. Its molecular formula is C20H13N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1029691-07-3

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

InChI

InChI=1S/C20H13N3O2/c21-10-11-5-6-17-15(7-11)16-8-12(9-18(16)22-17)23-19(24)13-3-1-2-4-14(13)20(23)25/h1-7,12,22H,8-9H2

InChI Key

NBNLXVDIURVLAP-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (12.7 g, 55.3 mmol) and 4-cyanophenylhydrazine-HCl (8.53 g, 50.3 mmol) in HOAc (200 mL) and 4N HCl dioxane (50 mL). Using mechanical stirring, heat the reaction to 90° C. for 18 h, then add additional 4N HCl dioxane (20 mL). Heat the reaction to 100° C. for 18 h. Dilute the reaction mixture with water (600 mL) and collect a black solid by vacuum filtration. Sonicate the solid with MeOH (200 mL), then collect and dry in a vacuum oven to give 10.94 g (66%) of a gray-brown solid. MS (m/z): 328 (M+1), 326 (M−1).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.